molecular formula C13H19N B12611630 Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-

Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-

Cat. No.: B12611630
M. Wt: 189.30 g/mol
InChI Key: CEPJQAFVPMIAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- is a chemical compound with the molecular formula C13H19N. It is also known by its IUPAC name, 1-(3-tert-butylphenyl)cyclopropan-1-amine. This compound is characterized by a cyclopropane ring attached to an amine group and a tert-butylphenyl group. It has a boiling point of 251.7°C at 760 mmHg and a density of 0.995 g/cm³.

Preparation Methods

The synthesis of Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- typically involves the reaction of cyclopropanecarboxylic acid derivatives with amines under specific conditions. One common method includes the use of cyclopropanecarboxylic acid chloride and 3-tert-butylaniline in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to yield the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of cyclopropylamines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Scientific Research Applications

Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of cyclopropane ring chemistry.

    Biology: The compound is used in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it useful in biochemical research.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring and amine group allow it to form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the tert-butylphenyl group can interact with hydrophobic pockets in receptors, modulating their function. These interactions can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- can be compared with other similar compounds such as:

    Cyclopropanamine, 1-phenyl-: Lacks the tert-butyl group, resulting in different reactivity and biological activity.

    Cyclopropanamine, 1-[3-(1,1-dimethylpropyl)phenyl]-: Has a different alkyl group, affecting its chemical properties and applications.

    Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-2-methyl-:

These comparisons highlight the uniqueness of Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- in terms of its structure and applications.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

1-(3-tert-butylphenyl)cyclopropan-1-amine

InChI

InChI=1S/C13H19N/c1-12(2,3)10-5-4-6-11(9-10)13(14)7-8-13/h4-6,9H,7-8,14H2,1-3H3

InChI Key

CEPJQAFVPMIAJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C2(CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.